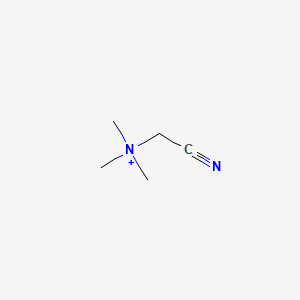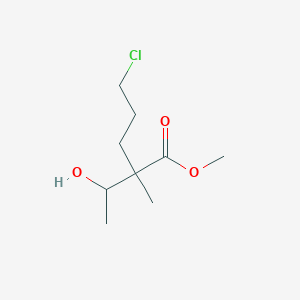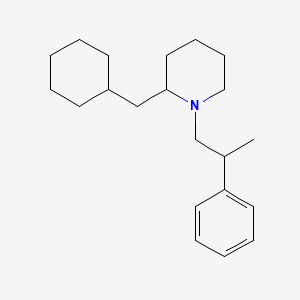
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine is a complex organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyclohexylmethyl group and a 2-phenylpropyl group attached to the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.
Introduction of the 2-Phenylpropyl Group: The final step involves the alkylation of the piperidine ring with 2-phenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidines.
Aplicaciones Científicas De Investigación
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Phenylpropyl)piperidine: Lacks the cyclohexylmethyl group.
2-(Cyclohexylmethyl)piperidine: Lacks the 2-phenylpropyl group.
N-Cyclohexyl-N-methylpiperidine: Contains a methyl group instead of the 2-phenylpropyl group.
Uniqueness
2-(Cyclohexylmethyl)-1-(2-phenylpropyl)piperidine is unique due to the presence of both the cyclohexylmethyl and 2-phenylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
60601-72-1 |
|---|---|
Fórmula molecular |
C21H33N |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)-1-(2-phenylpropyl)piperidine |
InChI |
InChI=1S/C21H33N/c1-18(20-12-6-3-7-13-20)17-22-15-9-8-14-21(22)16-19-10-4-2-5-11-19/h3,6-7,12-13,18-19,21H,2,4-5,8-11,14-17H2,1H3 |
Clave InChI |
SVLUZVPMLWLRRA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1CC2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


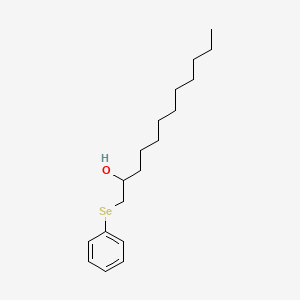
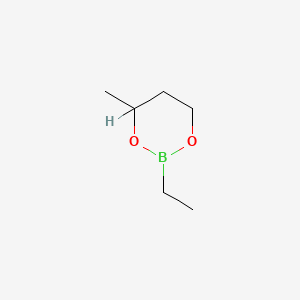
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

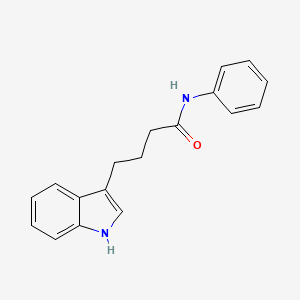

![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
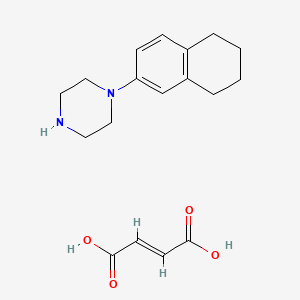
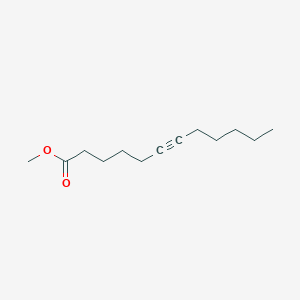
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
